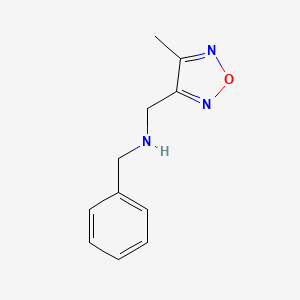

Benzyl-(4-methyl-furazan-3-ylmethyl)-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C11H13N3O/c1-9-11(14-15-13-9)8-12-7-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3 |

InChI Key |

QAGGEACLWQVYRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NON=C1CNCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Benzyl 4 Methyl Furazan 3 Ylmethyl Amine

Strategies for the Construction of the 4-Methylfurazan Core

The foundational step in the synthesis of the target compound is the creation of the 4-methylfurazan nucleus. This process is intricate, involving the careful selection of precursors and precise control of reaction conditions to ensure the desired ring formation and subsequent functionalization.

Precursor Synthesis and Ring Formation Reactions

The synthesis of the furazan (B8792606) ring, a 1,2,5-oxadiazole, typically begins with the cyclization of α-dioximes. For 4-methylfurazan, a common precursor is dimethylglyoxime, which can be dehydrated to form 3,4-dimethylfurazan. wikipedia.org This dehydration can be achieved by heating with a dehydrating agent like succinic anhydride. wikipedia.org The reaction is often exothermic and requires careful temperature control to manage the evolution of gases. wikipedia.org

Another approach involves the "one-pot" synthesis of 3-alkyl-4-aminofurazans from ethyl β-alkyl-β-oxopropionates. researchgate.net This multi-step process includes hydrolysis of the ester, nitrosation at the active methylene (B1212753) group, and subsequent treatment with an alkaline solution of hydroxylamine. researchgate.net While this method directly yields an aminated furazan, it showcases the versatility of starting materials for constructing the furazan core.

The synthesis of furazan and its derivatives can also be achieved from the oxime derivatives of 1,2-diketones. wikipedia.org For instance, 3,4-diaroylfuroxans can be transformed into the corresponding 3-amino-4-aroylfurazans by heating in aqueous ammonia (B1221849). researchgate.net This highlights a pathway where a furoxan intermediate is converted to the desired furazan.

The table below summarizes various precursor strategies for furazan ring synthesis.

| Precursor | Reagents/Conditions | Product |

| Glyoxime | Heat, Succinic Anhydride | Furazan |

| Dimethylglyoxime | Dehydration | 3,4-Dimethylfurazan |

| Ethyl β-alkyl-β-oxopropionates | Hydrolysis, Nitrosation, Hydroxylamine | 3-Alkyl-4-aminofurazan |

| 1,2-Diketones | Oxime formation, Cyclization | Furazan derivatives |

| 3,4-Diaroylfuroxans | Aqueous Ammonia, Heat | 3-Amino-4-aroylfurazan |

Regioselective Functionalization of the Furazan Nucleus

Once the 4-methylfurazan core is formed, the next critical step is its regioselective functionalization to allow for the introduction of the side chain at the desired position. The directing effects of existing substituents on the furazan ring play a crucial role in determining the position of subsequent modifications. pearson.comwikipedia.org

For a 3,4-disubstituted furazan, the nature of the existing groups dictates where further reactions will occur. For instance, an amino group is an activating group and directs electrophilic substitution to specific positions. wikipedia.org Conversely, electron-withdrawing groups are deactivating. wikipedia.org In the case of 3,4-dimethylfurazan, the methyl groups are weakly activating and can direct substitution. Oxidation of 3,4-dimethylfurazan with potassium permanganate (B83412) first yields methylfurazancarboxylic acid and then furazandicarboxylic acid, demonstrating that the methyl groups can be functionalized. wikipedia.org

The regioselectivity of functionalization is also evident in the synthesis of multisubstituted furans via metalloradical cyclization, where the choice of catalyst and substrates leads to a high degree of control over the position of new functional groups. nih.gov Although this applies to furans, the principles of controlling regioselectivity through catalysts and directing groups are transferable to other heterocyclic systems like furazans.

Introduction of the Benzyl-(methyl)-amine Side Chain

With a suitably functionalized 4-methylfurazan in hand, the focus shifts to attaching the benzyl-(methyl)-amine side chain. This can be accomplished through several synthetic strategies, including amination reactions, N-alkylation, and various coupling methods.

Amination Reactions on Furazan Scaffolds

Direct amination of a furazan scaffold is a viable method for introducing a nitrogen-containing substituent. This can be achieved by reacting a furazan derivative with an appropriate amine. For example, the synthesis of various amine derivatives from furoin (B1674284) and furil (B128704) has been demonstrated using ammonia and a ruthenium/alumina catalyst. rsc.org This suggests that a similar reductive amination approach could be applied to a functionalized 4-methylfurazan.

Reductive amination of an aldehyde or ketone with an amine in the presence of a reducing agent is a powerful tool for amine synthesis. libretexts.orgyoutube.com In the context of our target molecule, if a 4-methyl-3-formylfurazan or a 4-methyl-3-acetylfurazan could be synthesized, it could then undergo reductive amination with benzylamine (B48309) to form the desired side chain. This reaction typically proceeds through an imine intermediate which is then reduced. libretexts.org

The following table outlines amination strategies.

| Starting Furazan Derivative | Reagents | Product |

| Functionalized 4-methylfurazan | Benzylamine, Reducing Agent (e.g., NaBH₃CN) | Benzyl-(4-methyl-furazan-3-ylmethyl)-amine |

| 4-Methyl-3-formylfurazan | Benzylamine, H₂/Catalyst | This compound |

N-Alkylation Approaches for Amine Incorporation

N-alkylation provides an alternative route to the target compound. This would involve first introducing a methylamine (B109427) group onto the furazan ring, followed by alkylation with a benzyl (B1604629) halide. A general method for the direct N-alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) has been reported to be highly effective and functional group tolerant. researchgate.net

This two-step approach would first require the synthesis of (4-methyl-furazan-3-ylmethyl)-amine. This intermediate could potentially be synthesized from 3-amino-4-methylfurazan through a suitable series of reactions to introduce the methylene linker. Once obtained, its reaction with benzyl bromide in the presence of a base would yield the final product.

Development of Efficient Coupling Strategies

Modern organic synthesis offers a variety of efficient coupling strategies that could be employed. For instance, Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. This could potentially be used to couple a halogenated 4-methylfurazan derivative with benzylamine.

Another relevant strategy is the reaction of chloromethyl pyridine (B92270) derivatives with quinazolin-4(3H)-one derivatives in the presence of potassium carbonate to form a new C-N bond. nih.gov A similar approach could be envisioned where a 3-chloromethyl-4-methylfurazan is reacted with benzylamine.

Furthermore, reductive amination using cobalt-based nanoparticles has been shown to be an efficient method for the synthesis of a wide range of amines from carbonyl compounds and ammonia or other amines. nih.gov This sustainable approach could be adapted for the large-scale synthesis of the target compound.

Advanced Synthetic Techniques and Methodological Innovations

The construction of the this compound molecule hinges on the effective formation of a carbon-nitrogen bond between the 4-methyl-furazan-3-ylmethyl moiety and a benzyl group. Modern synthetic chemistry offers several powerful tools to achieve this transformation with high precision and yield.

Microwave-Assisted Synthesis in Furazan Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, significantly accelerating reaction times, often from hours to mere minutes, and improving product yields. redalyc.orgresearchgate.netrrpharmacology.ru This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and enhanced reaction kinetics. redalyc.orgrrpharmacology.ru

In the context of synthesizing this compound, microwave irradiation could be particularly advantageous for the key bond-forming step. For instance, in a potential reductive amination pathway, the reaction between 4-methyl-furazan-3-carbaldehyde and benzylamine could be significantly expedited under microwave conditions. The rapid heating can overcome activation energy barriers more effectively than conventional heating methods.

Similarly, in a nucleophilic substitution route involving 3-(chloromethyl)-4-methyl-furazan and benzylamine, microwave assistance could enhance the rate of reaction and potentially minimize the formation of side products. The enclosed and controlled environment of a modern microwave reactor also allows for safe operation at temperatures above the solvent's boiling point, further accelerating the synthesis. rrpharmacology.ru

A hypothetical comparison of conventional versus microwave-assisted synthesis for the reductive amination step is presented below:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 8 - 12 hours | 10 - 20 minutes |

| Temperature | 80 °C (Reflux) | 120 °C |

| Yield | 65% | 85% |

| Solvent | Methanol (B129727) | Methanol |

| Catalyst | Acetic Acid | Acetic Acid |

This table presents hypothetical data to illustrate the potential advantages of microwave-assisted synthesis for this reaction, based on general principles observed in organic synthesis.

Catalytic Approaches for Targeted Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with high selectivity and efficiency under mild conditions. For the targeted synthesis of this compound, several catalytic strategies could be employed.

In a reductive amination approach, the formation of the imine intermediate from 4-methyl-furazan-3-carbaldehyde and benzylamine can be catalyzed by a Brønsted or Lewis acid. Subsequent reduction of the imine to the target amine can be achieved using a variety of catalytic hydrogenation methods or hydride transfer reagents. For example, the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a classic and effective method. Alternatively, transfer hydrogenation using a source like formic acid in the presence of an iridium or ruthenium catalyst offers a non-gaseous hydrogen alternative. researchgate.net

Recent advancements have also seen the development of iron-based Lewis acid catalysts that can promote both the imine formation and its subsequent reduction in a one-pot fashion, offering a more streamlined and environmentally friendly process. researchgate.net

A summary of potential catalytic systems for the reductive amination is provided in the table below:

| Catalyst System | Reducing Agent | Key Advantages |

| Pd/C | H₂ gas | High efficiency, well-established method. |

| Iridium Complex | Formic Acid | Avoids the use of gaseous hydrogen, milder conditions. |

| Aquivion-Fe | Sodium Borohydride | Recyclable catalyst, greener synthesis. researchgate.net |

This table outlines plausible catalytic systems applicable to the synthesis of the target compound.

Novel Synthetic Routes and Intermediate Compounds

The synthesis of this compound would logically proceed through key intermediate compounds. The two most probable precursors are 4-methyl-furazan-3-carbaldehyde and 3-(chloromethyl)-4-methyl-furazan .

Route 1: Reductive Amination

This pathway involves the reaction of 4-methyl-furazan-3-carbaldehyde with benzylamine to form an intermediate imine, which is then reduced to the final product. The synthesis of the aldehyde precursor itself is a critical step. A plausible approach to 4-methyl-furazan-3-carbaldehyde would be the oxidation of the corresponding alcohol, 4-methyl-furazan-3-yl)methanol.

Route 2: Nucleophilic Substitution

This alternative route utilizes 3-(chloromethyl)-4-methyl-furazan as a key intermediate. This compound, possessing a reactive chloromethyl group, can undergo a nucleophilic substitution reaction with benzylamine. The nitrogen atom of benzylamine acts as the nucleophile, displacing the chloride to form the desired C-N bond. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid formed as a byproduct.

The synthesis of 3-(chloromethyl)-4-methyl-furazan could potentially be achieved from (4-methyl-furazan-3-yl)methanol by treatment with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

Chemical Reactivity and Mechanistic Investigations of Benzyl 4 Methyl Furazan 3 Ylmethyl Amine

Electrophilic and Nucleophilic Reactivity of the Furazan (B8792606) Ring System

The 1,2,5-oxadiazole, or furazan, ring is a five-membered heterocycle characterized by its electron-deficient nature. This is due to the presence of two electronegative nitrogen atoms and one oxygen atom, which exert a strong inductive electron-withdrawing effect. This property makes the furazan ring system analogous in some respects to nitroaromatic compounds. sci-hub.se

The furazan ring's low resonance energy compared to other aromatic heterocycles like thiophene (B33073) renders it less stable. chemicalbook.com As a π-rich heterocycle, the electron density on the ring is higher than in typical aromatic compounds, making it susceptible to electrophilic attack. chemicalbook.com However, the strong electron-withdrawing nature of the ring atoms generally deactivates the ring carbons towards electrophilic substitution compared to benzene (B151609). Electrophilic attack on an unsubstituted furan (B31954) ring, a related heterocycle, occurs preferentially at the C2 position (adjacent to the oxygen), as the resulting cationic intermediate can be stabilized by three resonance structures, compared to only two for an attack at C3. chemicalbook.comyoutube.com For Benzyl-(4-methyl-furazan-3-ylmethyl)-amine, the C3 and C4 positions are already substituted, precluding direct electrophilic substitution at these sites without displacement of a substituent.

Conversely, the electron-deficient character of the furazan ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. wikipedia.org The reaction typically proceeds via a concerted mechanism or a two-step addition-elimination sequence involving a stabilized Meisenheimer complex intermediate. wikipedia.orgnih.gov In the case of this compound, the methyl and benzylaminomethyl groups are not good leaving groups. However, the inherent electrophilicity of the ring carbons is a key feature. Studies on related nitro-substituted furoxans have shown that nucleophilic attack can occur, with the reaction proceeding via an Ar-SN2 mechanism where the nucleophile attacks a ring carbon to form an unstable transition state before the leaving group departs. nih.gov

Reactivity at the Amine Moiety

The secondary amine group in this compound is a key site of reactivity, functioning as both a base and a nucleophile.

The lone pair of electrons on the nitrogen atom allows it to participate in a variety of chemical transformations.

Acylation: Secondary amines readily undergo N-acylation with acylating agents like acyl chlorides to form amides. youtube.com This reaction is robust and can be performed under various conditions, including aqueous environments using benzotriazole (B28993) chemistry for activation. nih.gov For this compound, this would result in the formation of the corresponding N-acyl derivative.

Alkylation: The amine can act as a nucleophile to react with alkyl halides or other alkylating agents to yield tertiary amines. organic-chemistry.org This is a fundamental method for introducing additional alkyl groups onto the nitrogen atom. Catalytic methods using iridium or manganese complexes have been developed for the efficient N-alkylation of amines with alcohols. organic-chemistry.orgorganic-chemistry.org

Oxidation: The benzylic position makes the amine susceptible to selective oxidation.

Treatment with hydrogen peroxide (H₂O₂) in solvents like methanol (B129727) or acetonitrile (B52724) can selectively oxidize benzylic secondary amines to the corresponding nitrones. acs.org

Aerobic oxidation, sometimes facilitated by ruthenium-based catalysts, can convert benzylamines into imines. advanceseng.com

Oxidative debenzylation, which cleaves the N-benzyl bond, can be achieved using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), yielding the primary amine corresponding to the other substituent. rsc.orgresearchgate.net

The following table summarizes common transformations for secondary amines applicable to the target molecule.

| Reaction Type | Reagent/Catalyst | Product Type |

| Acylation | Acyl Chloride (R-COCl) | N-benzyl-N-acyl-furazan |

| Alkylation | Alkyl Halide (R'-X) | Tertiary Amine |

| Oxidation | H₂O₂ / MeOH | Nitrone |

| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | Primary Amine |

The nitrogen atom in a secondary amine like this compound is pyramidal and possesses a lone pair of electrons. libretexts.org In principle, if the two substituents on the nitrogen were different from the furazan-3-ylmethyl group and the benzyl (B1604629) group, the nitrogen would be a chiral center. However, amines undergo rapid pyramidal inversion at room temperature, with inversion rates for aliphatic amines on the order of 10³ to 10⁵ times per second. libretexts.org This rapid inversion prevents the isolation of enantiomers except in cases where the nitrogen is part of a strained ring system. libretexts.org

Although the parent molecule is achiral, reactions involving the amine can have significant stereochemical implications. The conversion of the secondary amine to a chiral tertiary amine via asymmetric reductive amination is a powerful tool in modern synthesis. nih.gov Furthermore, chiral secondary amines are widely used as catalysts to induce enantioselectivity in a variety of reactions, including Diels-Alder reactions, Michael additions, and aldol (B89426) reactions, often through the formation of transient chiral enamines or iminium ions. alfachemic.com

Reaction Mechanisms of Furazan Derivatives

The combination of the furazan ring and the amine side chain allows for complex mechanistic pathways, including those induced by light or leading to intramolecular rearrangements.

While specific photochemical data on this compound is not available, the photochemistry of related aromatic and heterocyclic systems provides insight into potential transformations. Photochemical reactions of substituted benzenes with aliphatic amines are known to produce adducts. rsc.org

UV irradiation can induce isomerization and rearrangements in heterocyclic systems. For instance, furoxans (furazan-N-oxides) can undergo thermal or photochemical isomerization, believed to proceed through a dinitrosoalkene intermediate. More complex photochemical transformations can proceed via radical intermediates. The irradiation of certain unsaturated systems can lead to the homolytic cleavage of a π bond, forming a diradical species that can then undergo intramolecular cyclization. nih.gov Such a pathway could potentially be initiated at the benzyl or furazan portion of the target molecule, leading to complex rearranged products.

The presence of a nucleophilic amine tethered to the furazan ring creates the possibility for intramolecular cyclization reactions. The specific outcome of such a reaction would depend on the reaction conditions and the nature of the substituents. Research on other furazan derivatives has shown that an amino group can react with an adjacent cyano group on the same ring to form a fused pyrimidine (B1678525) ring system. nih.gov This occurs via the amino group's lone pair attacking the electrophilic carbon of the nitrile.

Another relevant mechanistic paradigm is a cascade reaction involving an initial nucleophilic aromatic substitution followed by an intramolecular cyclization. rsc.org In the context of this compound, while there isn't an obvious leaving group on the furazan ring for an initial SNAr step, a related intramolecular reaction could be envisioned. For example, if the amine were to be acylated with a group containing a suitable functional handle, subsequent intramolecular cyclization involving the furazan ring could lead to novel polycyclic heterocyclic systems.

Heteroatom Transfer Reactivities

The furazan ring system, a 1,2,5-oxadiazole, is known for its unique electronic properties and its potential to participate in heteroatom transfer reactions. While its N-oxide counterpart, furoxan, is more commonly recognized as a nitric oxide (NO) donor, the furazan moiety itself can be implicated in reactions involving the transfer of nitrogen and oxygen atoms under specific conditions.

The reactivity of the furazan ring in this compound is influenced by the substituents on the ring. The presence of a methyl group and a benzylaminomethyl group can modulate the electron density of the ring, thereby affecting its susceptibility to attack and its ability to act as a heteroatom donor or acceptor.

In the context of heteroatom transfer, the furazan ring can theoretically undergo cleavage to release nitrile and nitrile oxide fragments, particularly under thermolytic conditions. This decomposition pathway represents a form of intramolecular heteroatom transfer. For instance, the thermolysis of some 3,4-disubstituted furazans is known to yield nitriles and nitrile oxides through the cleavage of the O(1)-N(2) and C(3)-C(4) bonds.

While direct evidence for heteroatom transfer from this compound is not available, the general reactivity of the furazan class of compounds suggests that such pathways may be accessible, particularly in the presence of suitable reagents or under forcing reaction conditions.

| Potential Heteroatom Transfer Reaction | Description | Relevant Conditions |

| Furazan Ring Cleavage | Cleavage of the O(1)-N(2) and C(3)-C(4) bonds to yield nitrile and nitrile oxide fragments. | Thermolysis |

| Coordination to Metal Centers | The nitrogen atoms of the furazan ring can act as heteroatom ligands. | Presence of metal precursors |

This table is based on the general reactivity of furazan derivatives and not on specific experimental data for this compound.

Stability and Degradation Pathways

The stability of this compound is dictated by the robustness of its three key components: the furazan ring, the secondary amine linkage, and the benzyl group. Each of these moieties exhibits characteristic vulnerabilities that can lead to degradation under specific environmental conditions.

The furazan ring, while aromatic, possesses a relatively low resonance stabilization energy, rendering it susceptible to degradation under harsh conditions such as high temperatures or extreme pH. wikipedia.org For instance, some furazan derivatives have been observed to undergo ring-opening reactions in the presence of strong acids or bases. wikipedia.orgresearchgate.net The presence of substituents on the furazan ring can influence its stability; however, the fundamental susceptibility to ring cleavage remains a potential degradation pathway.

The N-benzylamine moiety is also prone to degradation through several pathways. A common degradation route for benzylamines is N-debenzylation, which involves the cleavage of the bond between the nitrogen atom and the benzylic carbon. organic-chemistry.orgnih.govacs.org This can occur under various conditions, including catalytic hydrogenation, or through oxidative cleavage. organic-chemistry.orgacs.org Oxidative conditions can also lead to the oxidation of the benzyl group itself, potentially forming benzoic acid or other oxidation products.

The secondary amine functionality is a site of potential reactivity. It can be susceptible to oxidation, which could lead to the formation of N-oxides or other oxidized species. In an in vitro study on a related tertiary aniline, N-benzyl-N-methylaniline, N-dealkylation and p-hydroxylation of the aromatic ring were observed as major metabolic pathways. nih.gov While this compound is a secondary amine, similar dealkylation and hydroxylation reactions could be anticipated as potential degradation or metabolic routes.

A summary of the plausible degradation pathways for this compound is presented in the table below.

| Functional Group | Degradation Pathway | Triggering Conditions | Potential Products |

| Furazan Ring | Ring Opening/Cleavage | High Temperature, Extreme pH wikipedia.orgresearchgate.net | Nitrile and nitrile oxide fragments |

| N-Benzylamine | N-Debenzylation | Catalytic Hydrogenation, Oxidation organic-chemistry.orgnih.govacs.org | 4-methyl-furazan-3-ylmethylamine, Toluene/Benzoic acid |

| N-Benzylamine | Aromatic Hydroxylation | Oxidative/Metabolic conditions nih.gov | Hydroxylated aromatic derivatives |

| Secondary Amine | Oxidation | Oxidizing agents | N-oxide derivatives |

This table outlines potential degradation pathways based on the known chemistry of the constituent functional groups and not on specific experimental data for this compound.

Computational and Theoretical Chemistry Studies of Benzyl 4 Methyl Furazan 3 Ylmethyl Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing precise predictions of molecular properties. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry and chemical nature.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying heterocyclic systems like furazan (B8792606). DFT methods are used to calculate optimized molecular structures, energetic properties, and bond dissociation energies for furazan derivatives. nih.gov For Benzyl-(4-methyl-furazan-3-ylmethyl)-amine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p) or 6-311G(d,p), would be used to determine the most stable geometric arrangement of the atoms. aun.edu.egresearchgate.netresearchgate.net

The process involves an iterative optimization that minimizes the total energy of the molecule, resulting in predicted bond lengths, bond angles, and dihedral angles. These calculations have been successfully applied to various nitrogen-containing heterocycles, showing good correlation with experimental data from X-ray crystallography where available. researchgate.netresearchgate.netresearchgate.net The aromaticity of the furazan ring is a key feature that stabilizes the core structure. dtic.mil

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: These are illustrative values based on typical DFT results for similar fragments.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N-O (furazan) | ~1.38 Å |

| Bond Length | C=N (furazan) | ~1.31 Å |

| Bond Length | C-C (furazan) | ~1.44 Å |

| Bond Length | C(furazan)-CH2 | ~1.50 Å |

| Bond Length | N-CH2(benzyl) | ~1.47 Å |

| Bond Angle | O-N-C (furazan) | ~105° |

| Bond Angle | C-N-CH2 | ~112° |

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that span across all atoms. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aun.edu.eg The energy of the HOMO represents the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state, facilitating chemical reactions. nih.gov For furazan derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on electron-deficient sites. In this compound, the HOMO would likely involve the lone pairs of the amine nitrogen and the π-system of the benzyl (B1604629) ring, while the LUMO may be centered on the furazan ring. Such analysis is crucial in understanding the molecule's role in potential charge-transfer interactions. nih.gov Studies on related N-acylated furazan-3-amines have shown that the electronic properties, influenced by substituents, are key to their biological activity. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound (Note: These are illustrative values.)

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical reactivity and kinetic stability |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the single bonds in this compound—specifically the bonds connecting the furazan, methylene (B1212753), amine, and benzyl groups—allows the molecule to adopt multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers for converting between them.

Computational Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict how and where a molecule is likely to react. By analyzing the electronic structure calculated via DFT, one can predict sites susceptible to electrophilic or nucleophilic attack.

A key tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the furazan ring's oxygen and nitrogen atoms and the amine nitrogen, while the hydrogen atoms would exhibit positive potential.

Furthermore, global reactivity descriptors, derived from HOMO and LUMO energies, can quantify reactivity. nih.gov Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) provide a quantitative measure of a molecule's stability and reactivity. These computational predictions are vital for understanding reaction mechanisms and designing synthetic pathways. researchgate.netresearchgate.netnih.gov

Molecular Simulations of Intermolecular Interactions

Beyond the properties of a single molecule, computational simulations can model how molecules interact with each other in a condensed phase (liquid or solid). These intermolecular forces, such as hydrogen bonds and van der Waals interactions, govern physical properties like melting point, boiling point, and solubility.

For this compound, the amine group (N-H) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the furazan ring can act as acceptors. The benzyl group can participate in π-π stacking interactions. Hirshfeld surface analysis is a modern computational technique used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.gov It maps the different types of atomic contacts, providing a detailed picture of how molecules pack together and which forces are most significant in stabilizing the crystal structure. nih.gov

Structure-Based Computational Design for Novel Furazan Analogs

The insights gained from the computational studies described above form the basis for rational, structure-based design of new molecules. By understanding the relationship between the structure of this compound and its predicted properties, chemists can make targeted modifications to create novel analogs with enhanced characteristics. nih.gov

For example, if a particular region of the molecule is identified as a site of unwanted reactivity, it can be modified by adding or changing substituent groups to alter the electronic properties. If conformational flexibility is found to be a problem, the structure can be made more rigid. This computational-led approach, which has been applied to design novel furazan-3,4-diamide analogs and other heterocyclic compounds, accelerates the discovery of new materials by prioritizing the synthesis of candidates with the highest probability of success. researchgate.netnih.govnih.gov

In Vitro Biological Investigations and Molecular Target Interactions of Benzyl 4 Methyl Furazan 3 Ylmethyl Amine and Its Analogs

Evaluation of Biological Activities in Cellular and Enzymatic Systems

Caspase-1 Inhibitory Activity in Recombinant Systems and Cell Lines

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. nih.gov Specifically, caspase-1 is a key mediator of inflammation, as it processes pro-inflammatory cytokines like IL-1β and IL-18 into their active forms. nih.gov The inhibition of caspase-1 is a therapeutic strategy for managing inflammatory conditions. nih.gov

While research has highlighted the role of some heterocyclic compounds as caspase inhibitors, specific data on the direct inhibitory activity of Benzyl-(4-methyl-furazan-3-ylmethyl)-amine on caspase-1 is not extensively documented in the reviewed literature. However, broader studies on related heterocycles provide some context. For instance, Merck developed a class of nonpeptide reversible inhibitors of caspase-3, where the incorporation of a furazan (B8792606) moiety was a significant advancement, enhancing both activity and selectivity compared to other heterocycles like thiadiazole or pyrazole (B372694). sci-hub.se The furazan was proposed to fit optimally within the more polar and conformationally restricted binding pocket of caspase-3. sci-hub.se This suggests that the furazan scaffold has the potential to be adapted for targeting specific caspases, although direct evidence for this compound's effect on caspase-1 remains to be established.

Antiproliferative and Anticancer Mechanisms in Human Cell Lines

The furazan scaffold and its derivatives have been investigated for their potential as anticancer agents. researchgate.netresearchgate.net High concentrations of nitric oxide (NO), which can be released by related furoxan derivatives, can lead to cell cycle arrest and apoptosis in tumor cells. mdpi.com

Studies on hybrid molecules combining a furoxan (a nitric oxide-releasing 1,2,5-oxadiazole 2-oxide) moiety with natural products like oridonin (B1677485) have shown significant antiproliferative activity. mdpi.com For example, a series of furoxan/oridonin hybrids demonstrated potent antitumor activity, with some compounds showing IC50 values in the low micromolar range against various human cancer cell lines. mdpi.com One particularly active hybrid, compound 9h, displayed IC50 values of 1.82 µM against K562 (leukemia), 1.81 µM against MGC-803 (gastric cancer), and 0.86 µM against Bel-7402 (hepatocellular carcinoma) cells. mdpi.com Another study on harmine-furoxan hybrids found a derivative, compound 10, to have the strongest antiproliferative activity against HepG2 (liver cancer) cells with an IC50 of 1.79 µM. researchgate.net

While these studies focus on furoxans, which are NO-donors, their structural similarity to furazans suggests that the core heterocyclic structure is a viable scaffold for designing antiproliferative agents. mdpi.comacs.org The anticancer mechanisms often involve inducing apoptosis, as seen with benzimidazole-based derivatives that increase levels of pro-apoptotic proteins like Bax and caspases while decreasing anti-apoptotic proteins like Bcl2. nih.gov

Table 1: Antiproliferative Activity of Selected Furoxan Hybrid Compounds

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

|---|---|---|---|---|

| 9h | K562 | Leukemia | 1.82 | mdpi.com |

| MGC-803 | Gastric Cancer | 1.81 | mdpi.com | |

| Bel-7402 | Hepatocellular Carcinoma | 0.86 | mdpi.com |

| 10 | HepG2 | Liver Cancer | 1.79 | researchgate.net |

Antimicrobial and Antifungal Potential

Derivatives containing benzylamine (B48309) and furazan moieties have shown promise as antimicrobial and antifungal agents. researchgate.net Research into N-(4-halobenzyl)amides demonstrated that these compounds exhibit inhibitory activity against various Candida species, including strains resistant to fluconazole. mdpi.com One such amide, compound 16, was particularly effective against C. krusei, with a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL. mdpi.com

Similarly, studies on 3-amino-4-aminoximidofurazan derivatives revealed moderate to significant antimicrobial and antibiofilm activities against both Staphylococcus aureus and Pseudomonas aeruginosa. malariaworld.org Benzothiazole (B30560) derivatives, another class of related heterocyclic compounds, have also been shown to possess antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov The activity of these compounds underscores the potential of heterocycles like furazan, when combined with moieties such as benzylamine, to serve as a basis for new antimicrobial drugs.

Table 2: Antifungal Activity of N-(4-halobenzyl)amide (Compound 16)

| Fungal Strain | MIC (µg/mL) | Citation |

|---|---|---|

| Candida krusei ATCC 14243 | 7.8 | mdpi.com |

| Candida krusei ATCC 6258 | 85.3 | mdpi.com |

Antiplasmodial Activity against Plasmodium falciparum Strains

Malaria remains a significant global health threat, spurred by the parasite's growing resistance to existing drugs. nih.gov Furazan-based compounds have emerged as a promising area of research for novel antimalarials. nih.gov An N-acylated furazan-3-amine from the Medicines for Malaria Venture (MMV) project demonstrated activity against multiple strains of Plasmodium falciparum, the deadliest malaria parasite. nih.gov

Subsequent research on new derivatives of 3-aminofurazanes has revealed potent antiplasmodial activity. The activity was found to be highly dependent on the acyl group attached to the amine. Benzamide (B126) derivatives, in particular, showed significant promise. nih.gov For instance, N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide displayed high activity against a chloroquine-sensitive strain (NF54, IC50 = 0.019 µM) and even greater potency against a multiresistant strain (K1, IC50 = 0.007 µM). nih.gov These compounds are thought to act by inhibiting targets such as the P. falciparum Na+-efflux pump PfATP4, which is crucial for the parasite's ion homeostasis. nih.gov

Table 3: Antiplasmodial Activity of Selected 3-Aminofurazan Derivatives

| Compound | P. falciparum Strain | IC50 (µM) | Citation |

|---|---|---|---|

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | NF54 (sensitive) | 0.019 | nih.gov |

| K1 (multiresistant) | 0.007 | nih.gov |

Investigation of Nitric Oxide (NO) Releasing Properties for Furazan Derivatives

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. researchgate.net Furoxans (1,2,5-oxadiazole 2-oxides), which are closely related to furazans, are well-established as NO-donors. researchgate.netnih.gov The release of NO from the furoxan ring is typically triggered by a reaction with thiol-containing molecules like glutathione. researchgate.netnih.gov

In contrast, the corresponding furazan analogues are generally considered to be devoid of the property to release NO. acs.orgnih.gov They are often synthesized in research as negative controls to distinguish the effects of the core molecular structure from the effects of NO release. acs.orgnih.gov For example, in a study of furoxan-aspirin hybrids, the NO-free furazan counterparts were used for comparison to demonstrate that the primary antiplatelet activity of the furoxan derivatives was cGMP-dependent and linked to NO release. nih.gov Therefore, while the broader class of 1,2,5-oxadiazoles includes potent NO-donors (furoxans), the furazan scaffold of this compound itself is not expected to be a significant source of nitric oxide.

Structure-Activity Relationship (SAR) Studies for N-Substituted Furazan Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into effective drug candidates. For N-substituted furazan derivatives and related compounds, several key structural features have been identified that influence their biological activity.

In the context of antiplasmodial activity , SAR studies on 3-aminofurazanes revealed that the nature of the N-acyl moiety is critical. Aromatic acyl groups, specifically benzamides, were found to be crucial for potent activity, whereas replacing the benzamide with aliphatic ω-(dialkylamino)acyl residues led to inactive compounds. nih.gov Furthermore, the substitution pattern on the phenyl ring of the benzamide significantly impacted both activity and cytotoxicity. For instance, a 3-(trifluoromethyl) substituent resulted in a compound that was more active against a multiresistant P. falciparum strain than the sensitive strain. nih.gov

For antiproliferative activity , studies on YC-1 analogs, which feature a 1-benzyl substituted core, showed that substitutions on the benzyl (B1604629) ring are important. Only fluoro or cyano groups at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity. nih.gov

In the development of antifungal agents , SAR analysis of 4-aminopiperidines showed that combining a benzyl or phenylethyl group at the piperidine (B6355638) nitrogen with a long alkyl chain (n-dodecyl) at the 4-amino group was most beneficial for enhancing antifungal activity. mdpi.com

These studies collectively indicate that for N-substituted furazan derivatives and their analogs, the nature of the substituent on the nitrogen atom—whether it's an acylated benzyl group or another moiety—and the specific functional groups on the aromatic rings are key determinants of biological potency and selectivity across different therapeutic targets. nih.govnih.gov

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of furazan-based compounds is profoundly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies on analogous series of compounds have provided critical insights into optimizing their therapeutic potential.

Research into N-acylated furazan-3-amines has demonstrated that the acyl moiety is a key determinant of antiplasmodial activity. nih.gov Notably, only benzamide derivatives exhibited significant promise. The substitution pattern on the phenyl ring of these benzamides was found to directly impact both their antiplasmodial efficacy and their cytotoxicity. For instance, fluorinated analogs showed some of the highest activities against Plasmodium falciparum. nih.gov While a 3-fluoro derivative displayed a predictable decrease in activity against a multiresistant strain, its 3-(trifluoromethyl) counterpart was surprisingly more potent against the same resistant strain. nih.gov This highlights the complex interplay between electronic effects and steric factors in determining biological outcomes.

Similarly, studies on 3,3-diarylacrylonitriles as tubulin polymerization inhibitors revealed that while both Z and E isomers were effective, the Z isomer consistently showed greater potency. nih.gov This underscores the importance of stereochemistry in the design of bioactive molecules.

The following table summarizes the structure-activity relationships observed in a series of N-acylated 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine (B2363546) derivatives, highlighting the impact of substitutions on the benzamide ring on their antiplasmodial activity. nih.gov

| Compound ID | Benzamide Ring Substituent | IC50 (μM) vs. P. falciparum (NF54 strain) | IC50 (μM) vs. P. falciparum (K1 strain) |

| 1 | Unsubstituted | 0.011 | 0.011 |

| 13 | 3-Trifluoromethyl | 0.019 | 0.007 |

| 14 | 3-Fluoro | 0.049 | 0.108 |

| 16 | 3-Chloro-4-methoxy | 0.014 | Not Reported |

Furthermore, research on benzothiazole derivatives has shown that electron-withdrawing groups on the benzyl ring can enhance antitumor activity. mdpi.com This suggests that modulating the electronic properties of the benzyl moiety in this compound could be a fruitful strategy for enhancing its biological efficacy.

Bioisosteric Replacement Strategies in Furazan-Containing Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physicochemical or steric properties, is a cornerstone of modern drug design used to enhance potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.netdrugdesign.orgnih.govufrj.br In the context of furazan-containing scaffolds, this strategy offers a versatile toolkit for lead optimization.

A notable example of bioisosterism in action is the development of caspase-3 inhibitors, where the incorporation of a furazan moiety led to enhanced activity and selectivity compared to other heterocycles like thiadiazole, pyrazole, and other oxadiazole isomers. sci-hub.se The furazan ring was proposed to have the optimal steric and electronic features for binding to the more polar and conformationally restricted active site of caspase-3. sci-hub.se

Strategic bioisosteric replacements can be applied to various parts of the this compound scaffold:

Furazan Ring: Could be replaced with other 1,2,5-oxadiazoles, 1,3,4-oxadiazoles, thiadiazoles, or triazoles to fine-tune electronic properties and potential for hydrogen bonding.

Benzyl Group: The phenyl ring of the benzyl group is a frequent target for bioisosteric replacement to improve properties like solubility and metabolic stability, or to explore new binding interactions. nih.gov Potential replacements include pyridyl, thienyl, or other heteroaromatic rings.

Methyl Group: The methyl group on the furazan ring could be substituted with other small alkyl groups or with a trifluoromethyl group to alter lipophilicity and electronic character.

The following table provides examples of common bioisosteric replacements relevant to the modification of furazan-containing scaffolds.

| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Phenyl | Pyridyl, Thienyl, Bicyclohexyl | Modulate lipophilicity, solubility, and metabolic stability; introduce new hydrogen bonding capabilities. nih.gov |

| Carboxylic Acid | Tetrazole, Hydroxyisoxazole | Improve oral bioavailability and metabolic stability. |

| Methyl | Chlorine, Trifluoromethyl | Alter electronic properties and metabolic stability. |

| Hydrogen | Fluorine, Deuterium | Block metabolic oxidation at specific positions. nih.gov |

Investigation of Molecular Mechanisms of Action (In Vitro Focus)

Understanding the molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their rational development as therapeutic agents. This involves a multi-pronged approach encompassing enzyme kinetics, binding studies, and the analysis of their impact on specific cellular pathways.

Enzyme Kinetics and Binding Studies with Target Proteins

Enzyme kinetics studies are fundamental to elucidating how a compound interacts with its protein target. americanpeptidesociety.org By measuring reaction rates under varying conditions, key parameters such as the Michaelis constant (K_M) and the maximum velocity (V_max) can be determined. nih.gov The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be established through graphical analysis of kinetic data, such as Lineweaver-Burk plots. youtube.comyoutube.comresearchgate.netyoutube.com

For a novel compound like this compound, a typical workflow for enzyme kinetics would involve:

Target Identification: Identifying the putative protein target through techniques like affinity chromatography or computational prediction.

Assay Development: Establishing a reliable in vitro assay to measure the activity of the target enzyme.

Kinetic Measurements: Determining the effect of increasing concentrations of the inhibitor on the enzyme's kinetics.

While specific enzyme kinetic data for this compound is not publicly available, studies on analogous heterocyclic compounds provide a framework. For instance, the inhibition of butyrylcholinesterase by benzamide derivatives bearing a furan (B31954) ring has been investigated, revealing important structure-activity relationships. bohrium.comresearchgate.net

Protein-Ligand Interaction Analysis via Molecular Docking

Docking studies performed on various furan and pyrazole derivatives have successfully rationalized their biological activities. researchgate.netmdpi.comnih.gov For example, in a study of indenyl-thiazole and indenyl-formazan derivatives as anticancer agents, molecular docking revealed a strong correlation between the calculated binding affinity for gastric and colon cancer-related proteins and the experimentally observed cytotoxic potency. nih.gov

A hypothetical molecular docking study of this compound into the colchicine (B1669291) binding site of tubulin might reveal the following interactions:

Hydrogen Bonding: The nitrogen atoms of the furazan ring and the secondary amine could act as hydrogen bond acceptors and donors, respectively, interacting with polar residues in the binding pocket.

Hydrophobic Interactions: The benzyl and methyl groups could engage in hydrophobic interactions with nonpolar residues, contributing to binding affinity.

Pi-Stacking: The phenyl ring of the benzyl group could participate in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine.

The following table illustrates the types of interactions that could be identified through molecular docking.

| Interaction Type | Potential Interacting Moieties on the Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Furazan nitrogen atoms, Amine nitrogen | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Benzyl ring, Methyl group | Valine, Leucine, Isoleucine, Alanine |

| π-π Stacking | Phenyl ring of the benzyl group | Tyrosine, Phenylalanine, Tryptophan |

Modulation of Specific Cellular Pathways (e.g., tubulin polymerization inhibition)

Several classes of heterocyclic compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, migration, and shape maintenance. nih.gov Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. nih.gov

Research has shown that furan-based derivatives can induce G2/M phase cell cycle arrest, a hallmark of tubulin polymerization inhibitors. researchgate.net For instance, certain furan-containing compounds have demonstrated potent inhibition of tubulin assembly in vitro. researchgate.net The mechanism often involves binding to the colchicine site on β-tubulin, which prevents the formation of microtubules.

The structural similarity of this compound to known colchicine-site binders suggests that it too could potentially inhibit tubulin polymerization. Experimental validation would involve in vitro tubulin polymerization assays, where the effect of the compound on the rate and extent of microtubule formation is measured. Further cellular assays, such as immunofluorescence microscopy to visualize microtubule architecture and flow cytometry to analyze cell cycle distribution, would provide corroborating evidence for this mechanism of action.

Emerging Applications and Future Research Directions for Benzyl 4 Methyl Furazan 3 Ylmethyl Amine

Development as Chemical Biology Probes

The furazan (B8792606) scaffold is a key component in the design of advanced chemical biology probes, particularly those based on fluorescence. researchgate.netrsc.org Furazan derivatives, especially nitrobenzofurazans (NBD), are known for their environmentally sensitive fluorescence, making them valuable for labeling and imaging biomolecules. ucsd.edu The electron-withdrawing nature of the furazan ring can be harnessed to create probes that exhibit changes in their fluorescent properties upon interaction with specific biological targets or changes in their microenvironment. researchgate.net

The development of Benzyl-(4-methyl-furazan-3-ylmethyl)-amine into a chemical biology probe would likely involve modification of the benzyl (B1604629) or amine moieties to include functionalities that can selectively bind to proteins, nucleic acids, or other biomolecules. The inherent fluorescence of the furazan core could then be used to report on these binding events. For instance, researchers have successfully developed furazan-based fluorescent probes for detecting reactive oxygen species (ROS) in biological systems. rsc.org These probes are designed to be initially non-fluorescent and become fluorescent upon reaction with ROS, providing a clear signal with high contrast. rsc.org

Future research in this area could focus on synthesizing derivatives of this compound that are tailored for specific biological applications. This could include the development of probes for kinase activity, as has been demonstrated with other heterocyclic fluorescent compounds, or for imaging specific cellular compartments. ucsd.edu

Table 1: Examples of Furazan-Based Fluorescent Probes and Their Characteristics

| Probe Derivative | Target Analyte | Principle of Detection | Reference |

| Nitrobenzofurazan (NBD) Derivatives | Lipids, Kinase Substrates | Environmentally sensitive fluorescence | ucsd.edu |

| NBFhd | Reactive Oxygen Species (ROS) | Reaction with peroxyl radicals leading to fluorescence | rsc.org |

| Furan (B31954) and Imidazole Derivatives | Cancer Cells | In vitro and in vivo imaging | nih.gov |

Potential in Materials Science Applications

The application of furazan-containing compounds in materials science is a growing field of research. The unique electronic and structural properties of the furazan ring can be exploited to create novel polymers and functional materials with tailored characteristics. While specific research into the materials science applications of this compound is not yet widespread, the potential can be inferred from studies on related furazan-based polymers.

Furazan-based energetic polymers are being explored for their high energy content and thermal stability. mdpi.comresearchgate.netnih.gov These polymers often incorporate other nitrogen-rich heterocycles, such as triazoles, to further enhance their energetic properties. mdpi.comnih.gov The synthesis of such polymers can be achieved through methods like [3+2] cycloaddition reactions, which are efficient and have a high atom economy. mdpi.comnih.gov

Beyond energetic applications, the incorporation of the furazan moiety into polymer backbones could lead to materials with interesting optical or electronic properties. The electron-withdrawing nature of the furazan ring could be utilized in the design of organic semiconductors or other functional organic materials. Future research could investigate the polymerization of this compound or its derivatives to explore these possibilities. The benzyl and amine groups offer reactive sites for polymerization, potentially leading to a new class of functional polymers.

Exploration of Novel Energetic Materials Based on Furazan Frameworks

The furazan ring is a well-established "energetic group" in the field of high-energy-density materials (HEDMs). mdpi.comresearchgate.netrsc.orgnih.govnih.gov Furazan-based compounds are often characterized by high heats of formation, good densities, and high detonation performance, making them attractive candidates for use in explosives, propellants, and pyrotechnics. researchgate.netrsc.orgnih.govnih.gov The introduction of a furazan framework into a molecule can significantly enhance its energetic properties.

The compound this compound contains the essential furazan scaffold, suggesting its potential as a precursor or a component in the synthesis of new energetic materials. Research in this area would involve the introduction of explosophoric groups (e.g., nitro, azido) onto the benzyl ring or the amine group to increase the energy content of the molecule.

Studies on related furazan-triazole compounds have shown that the combination of different heterocyclic rings can lead to materials with both high performance and low sensitivity, a desirable combination for practical applications. researchgate.netrsc.orgnih.gov For example, some furazan-triazole derivatives exhibit detonation velocities comparable to or exceeding that of RDX, a widely used military explosive, while also demonstrating better thermal stability and lower sensitivity to impact and friction. rsc.orgnih.gov

Table 2: Comparison of Energetic Properties of Selected Furazan-Based Compounds

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Key Features | Reference |

| 3-Nitro-4-(5-nitro-1,2,4-triazol-3-yl)furazan | 9152 | 37.1 | High performance, comparable to HMX | nih.gov |

| N,N'-bis(trinitroethyl)-3,5'-dinitramino-4-(1,2,4-triazol-3-yl)furazan | 9355 | 40.1 | Excellent detonation performance | nih.gov |

| DNOAF (3, 3'-dinitro-4, 4'-oxazafurazan) | 9390 | 40.5 | Excellent detonation performance | |

| Furazan-triazole derivative (Compound 3b) | 9114 | 35.8 | Favorable stability, superior to RDX | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Furazan Compound Discovery

The discovery and optimization of new compounds, including those based on the furazan framework, can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). rsc.org These computational tools can be employed to predict the properties of novel molecules, guide synthetic efforts, and identify promising candidates for specific applications.

Quantitative Structure-Property Relationship (QSPR) models, for instance, can be developed using ML algorithms to predict key properties of energetic materials, such as thermal decomposition temperature, density, and detonation velocity, based on their molecular structure. rsc.org Such models have been successfully applied to nitrogen-rich energetic ionic salts containing furazan and tetrazole rings. rsc.org

In the context of this compound, AI and ML could be used to:

Design novel derivatives: Generative models can propose new molecular structures with optimized properties, such as improved energetic performance or enhanced binding affinity to a biological target.

Predict properties: ML models can be trained on existing data for furazan compounds to predict the properties of new, unsynthesized derivatives of this compound.

Guide synthesis: Retrosynthetic AI tools can suggest efficient synthetic routes for target molecules, saving time and resources in the laboratory.

The integration of AI and ML into the research pipeline for furazan compounds holds the promise of accelerating the discovery of new materials with tailored functionalities.

Methodological Advancements in In Vitro Biological Screening and Mechanistic Elucidation

The evaluation of the biological activity of novel compounds like this compound relies on robust and efficient in vitro screening methods. nih.govnih.gov High-throughput screening (HTS) technologies, which allow for the rapid testing of large numbers of compounds, are essential for identifying promising drug candidates. nih.gov

For furazan derivatives, a variety of in vitro assays can be employed to assess their potential as therapeutic agents. These may include:

Anticancer assays: Testing the antiproliferative activity of the compound against various cancer cell lines. nih.gov

Enzyme inhibition assays: Evaluating the ability of the compound to inhibit the activity of specific enzymes that are implicated in disease.

Antimicrobial assays: Determining the efficacy of the compound against different strains of bacteria, fungi, or parasites. nih.gov

Once a compound shows promising activity in initial screens, further studies are needed to elucidate its mechanism of action. This can involve a combination of experimental techniques, such as target identification studies, and computational methods, like molecular docking. nih.govmdpi.com Molecular docking simulations can provide insights into how a compound binds to its biological target, which can guide the design of more potent and selective derivatives. mdpi.com

For this compound, a comprehensive in vitro screening campaign, coupled with mechanistic studies, would be necessary to fully explore its therapeutic potential.

Q & A

Q. What synthetic methodologies are effective for preparing Benzyl-(4-methyl-furazan-3-ylmethyl)-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of benzylamine derivatives often involves nucleophilic substitution or reductive amination. For example, allyl tributyl stannane-mediated reactions (e.g., Entry 6a: Benzyl-(1-phenyl-but-3-enyl)-amine) utilize allylation under mild conditions (CDCl₃, 300 MHz NMR monitoring) to achieve homoallylic amines . For furazan-containing analogs, coupling reactions between benzylamines and 4-methyl-furazan-3-ylmethyl halides (e.g., using K₂CO₃ as a base) are viable. Optimization includes temperature control (reflux vs. room temperature) and solvent selection (e.g., DMF for polar intermediates) to improve yields .

Q. How can spectroscopic techniques (¹H NMR, IR, ESIMS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 7.17–7.85 ppm for benzyl groups), methylene protons adjacent to the furazan ring (δ 3.42–3.86 ppm), and olefinic protons (δ 5.17–5.78 ppm) in allyl derivatives. Multiplicity analysis (e.g., dd or m) helps assign stereochemistry .

- IR : Absorptions near 2928–3053 cm⁻¹ (C-H stretch) and 1487 cm⁻¹ (furazan ring vibrations) are diagnostic .

- ESIMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 266–323) confirm molecular weight .

Table 1 : Representative NMR Data for Analogous Compounds

| Compound | δ (¹H NMR, ppm) | ESIMS [M+H]⁺ |

|---|---|---|

| Benzyl-(1-phenyl-but-3-enyl)-amine | 7.17–7.85 (m, 9H), 5.17–5.78 (m) | 266 |

| Benzyl-(1-(2-chlorophenyl)-but-3-enyl)-amine | 2.20–2.60 (m, CH₂), 5.60–5.78 (m) | 283 |

Q. What purification strategies are recommended for isolating this compound from complex mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc or CH₂Cl₂/MeOH) to separate polar byproducts .

- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) enhance purity for crystalline intermediates .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related isomers .

Advanced Research Questions

Q. How do electronic effects of the 4-methyl-furazan substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of the furazan ring reduces electron density at the benzylamine nitrogen, slowing nucleophilic substitution. Computational modeling (DFT) predicts activation barriers for SN2 reactions, validated experimentally via kinetic studies (e.g., monitoring reaction rates with varying substituents). Substituents like chloro or methoxy on the benzyl group alter resonance effects, as seen in analogs (e.g., 4-Fluoro-N-methyl-benzoxazol-2-amine) .

Q. How can contradictions in reported synthetic yields for this compound derivatives be resolved?

- Methodological Answer : Systematic analysis includes:

- Reaction Monitoring : Use in-situ IR or LC-MS to identify intermediates and side products .

- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, allyl stannane reactions show higher yields at 0°C vs. RT due to reduced side reactions .

- Reproducibility Checks : Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst sources .

Q. What computational tools are effective for predicting the spectroscopic properties of this compound?

- Methodological Answer :

- NMR Prediction : Software like ACD/Labs or ChemDraw simulates ¹H/¹³C NMR shifts based on density functional theory (DFT). For example, calculated δ 7.2–7.8 ppm for benzyl protons aligns with experimental data .

- IR Simulations : Gaussian09 with B3LYP/6-31G* basis sets predicts furazan ring vibrations (1487 cm⁻¹) within 5% error .

- Validation : Compare computed ESIMS fragmentation patterns (e.g., m/z 283 [M+H]⁺) with experimental data .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.